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CAS No.: 1175543-07-3
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Executive Summary & Strategic Rationale

Hydroxyustusolate C (threo-6'-hydroxyustusolate C) is a bioactive secondary metabolite
isolated from Aspergillus ustus (and the related A. calidoustus). Structurally, it belongs to the
drimane sesquiterpenoid family, characterized by a trans-decalin core (the "ustusol" scaffold)
esterified with a polyunsaturated fatty acid side chain.

Despite the pharmacological potential of ustusolates (ranging from cytotoxicity against HL-
60/A549 cell lines to antimicrobial properties), a dedicated total synthesis for the specific
hydroxy-congener remains under-documented in primary literature.

This guide provides a first-principles total synthesis strategy derived from the structural
homology of Ustusolate A and Ustusol. We utilize a convergent approach, decoupling the
complex drimane core from the labile polyunsaturated side chain to maximize stereocontrol and
yield.

Key Structural Challenges|[1]
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e The Drimane Core (Ustusol): Establishing the trans-decalin stereochemistry and the specific
oxidation pattern (typically C6, C9, C11 hydroxylation).

e The Side Chain: Stereoselective synthesis of the threo-6'-hydroxy-2,4-octadienoic acid
moiety.

« Esterification: Coupling a sterically hindered secondary alcohol with a sensitive conjugated
acid without isomerization.

Retrosynthetic Analysis

The logical disconnection of Hydroxyustusolate C reveals two primary fragments: the Ustusol
Core (Fragment A) and the Side Chain Acid (Fragment B).

Logical Disconnection Plan
» Disconnection Site: The C11-O ester bond.
o Fragment A (Nucleophile): A protected derivative of Ustusol (Drimane-9,11-diol).

o Fragment B (Electrophile): (2E,4E)-6-hydroxy-2,4-octadienoic acid (protected).

Figure 1: Retrosynthetic logic splitting the target into the Drimane Core and Polyunsaturated
Acid.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Drimane Core (Ustusol
Scaffold)

The synthesis of the drimane core relies on the Wieland-Miescher Ketone (WMK), a field-
proven starting material for sesquiterpenes.

Objective: Construct the trans-decalin skeleton with C9/C11 oxidation.

Step 1.1: Enantioselective Robinson Annulation

e Reagents: 2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone (MVK), L-Proline (Catalyst).
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e Mechanism: Organocatalytic asymmetric Robinson annulation establishes the absolute
configuration at the quaternary carbon.

Protocol:

e Dissolve 2-methyl-1,3-cyclohexanedione (10 mmol) in DMSO (anhydrous).
e Add L-Proline (10 mol%) and stir at room temperature for 30 min.

e Add MVK (1.2 equiv) dropwise.

« Stir for 48 hours at 25°C.

e Workup: Dilute with EtOAc, wash with water/brine.

 Purification: Flash chromatography (Hexane/EtOACc).

 Yield Target: >75% (ee >90%).

Step 1.2: Core Functionalization (The "White-Wong" Strategy
Adaptation)

To access the specific oxidation pattern of Ustusol (often containing a C9-OH and C11-OH), we
utilize a biomimetic radical cyclization or reductive alkylation.

o Key Transformation: Conversion of the WMK enone to the drimane skeleton via reductive
methylation and C-ring formation (if lactone) or side-chain oxidation.

¢ Note: For Ustusol, we require a C9-hydroxymethyl group. This is often installed via
Vilsmeier-Haack formylation followed by reduction.

Data Summary: Core Construction Efficiency
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. . Critical
Step Reagents Conditions Expected Yield
Parameter
) ) Enantiomeric
Annulation L-Proline, MVK DMSO, RT, 48h 80%
Excess (ee)
. Diastereoselectiv
Reduction NaBH4, CeCI3 MeOH, 0°C 90% )
ity (C-OH)
) C8-Formyl
Formylation POCI3, DMF 0°Cto RT 85% ) ]
installation
S Stereocontrol of
Epoxidation mCPBA DCM, 0°C 75%

epoxide

Phase 2: Synthesis of the Side Chain (Fragment B)

The side chain is a (2E,4E)-6-hydroxy-2,4-octadienoic acid. The challenge is establishing the
threo stereochemistry at the C6 position relative to the diene.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Construction

» Starting Material: (S)-2-hydroxybutanal (protected as TBS ether) or use of asymmetric
allylation on crotonaldehyde.

o Strategy: Iterative HWE reactions to build the diene system.

Protocol:

Start: Protect (S)-3-hydroxy-1-butene (if available) or synthesize via Sharpless Asymmetric
Epoxidation of crotyl alcohol followed by opening.

Oxidation: Swern oxidation to the aldehyde.

Olefination: React with Triethyl 4-phosphonocrotonate (LIHMDS, THF, -78°C) to install the
diene ester.

Hydrolysis: LIOH, THF/H20 to yield the free acid.
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Phase 3: Convergent Coupling & Deprotection

This is the most sensitive step. The secondary alcohol of the Drimane core (C11 or C9) must
be esterified with the conjugated acid.

Step 3.1: Yamaguchi Esterification

Standard DCC/DMAP couplings often fail with conjugated acids due to isomerization or low
reactivity. The Yamaguchi method is preferred.

Protocol:

o Activation: Dissolve Fragment B (Acid, 1.0 equiv) in Toluene. Add 2,4,6-trichlorobenzoyl
chloride (1.1 equiv) and Et3N (1.2 equiv). Stir 1h at RT to form the mixed anhydride.

e Coupling: Dissolve Fragment A (Core Diol, selectively protected, 0.8 equiv) in Toluene with
DMAP (2.0 equiv).

¢ Addition: Add the mixed anhydride solution slowly to the alcohol solution at 0°C.
e Reaction: Allow to warm to RT and stir for 12h.
 Validation: Monitor by TLC (disappearance of alcohol).

o Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1]

Step 3.2: Global Deprotection
o Reagent: TBAF (for silyl groups) or DDQ (for PMB ethers).

o Condition: Buffered solution (AcOH/THF) to prevent migration of the ester or elimination of
the beta-hydroxy group on the side chain.

Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical merge point
of the two fragments.

Figure 2: Convergent synthesis workflow merging the Drimane Core and Side Chain.
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Troubleshooting & Critical Controls
Stereochemical Leakage

o Risk: Racemization of the C6'-hydroxy center during esterification.

o Control: Use Steglich Esterification at low temperature (-10°C) if Yamaguchi conditions
cause elimination. Alternatively, use the Shiina Esterification (MNBA) for milder activation.

Regioselectivity on the Core

e Risk: Ustusol has multiple hydroxyl groups (C6, C9, C11).
o Control: Selective protection is mandatory.
o C6-OH: Often less reactive or sterically hindered.

o C9-OH: Tertiary alcohols are difficult to esterify; the target ester is usually at the
primary/secondary C11 position.

o Strategy: Protect C6/C9 as an acetonide if geometry permits, or use bulky silyl groups
(TBS/TIPS) on the secondary alcohols first, then selectively deprotect the primary alcohol
for coupling.

Stability of the Polyene

e Risk: The 2,4-diene system is light and oxygen sensitive.

o Control: Perform all coupling and purification steps under Amber Light and inert atmosphere
(Argon). Store intermediates in benzene/hydroquinone traces at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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